molecular formula C10H9BrN2O2S B1449213 4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid CAS No. 1368241-12-6

4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid

Cat. No. B1449213
M. Wt: 301.16 g/mol
InChI Key: OELKXFDNNNEVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazole derivatives, such as “4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid”, involves the use of various heteroatoms like nitrogen, sulfur, and oxygen . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures and evaluated their biological activities .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .

Scientific Research Applications

Metabolic Pathways and Derivatives

4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid and its derivatives have been studied for their metabolic pathways and potential applications in medicinal chemistry. For instance, the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), was studied in rats, revealing that at least two metabolic pathways are operative, leading to various metabolites, including aldehyde, alcohol, and carboxylic acid metabolites (Kanamori et al., 2002).

Synthesis and Anti-inflammatory Activities

Thiazolo derivatives, a category to which 4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid belongs, have been synthesized and evaluated for their potential anti-inflammatory activities. For example, new thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for anti-inflammatory activities, with some compounds showing moderate activity at specific dose levels (Tozkoparan et al., 1999).

Pharmacological Evaluation

Further research has been conducted on benzofused thiazole derivatives, aiming to develop alternative antioxidant and anti-inflammatory agents. In vitro studies indicated distinct anti-inflammatory activity for certain compounds compared to standard references, and all tested compounds showed potential antioxidant activity against various reactive species. Molecular docking studies were also performed to determine the probable binding model (Raut et al., 2020).

properties

IUPAC Name

4-bromo-2-(ethylamino)-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S/c1-2-12-10-13-8-6(11)3-5(9(14)15)4-7(8)16-10/h3-4H,2H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELKXFDNNNEVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(S1)C=C(C=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid
Reactant of Route 2
4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid
Reactant of Route 3
4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid
Reactant of Route 4
4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid
Reactant of Route 5
4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid
Reactant of Route 6
4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.